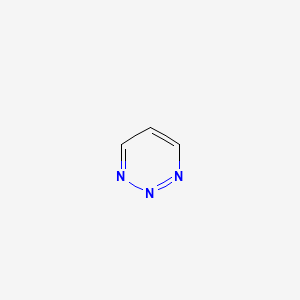

1,2,3-Triazine

Description

Table 1: Structural Parameters of this compound

| Parameter | Value Range | Source |

|---|---|---|

| C–N Bond Length | 1.314–1.358 Å | |

| N–N Bond Length | 1.296–1.353 Å | |

| ∠C–N–C | 111.1°–118.2° | |

| ∠N–C–N | 120.7°–126.6° | |

| Symmetry | C₂v |

Comparative Analysis of Triazine Isomers

The three triazine isomers—1,2,3-, 1,2,4-, and 1,3,5-triazine—differ in nitrogen placement, leading to distinct electronic and reactivity profiles:

1,3,5-Triazine (s-triazine) :

1,2,4-Triazine :

This compound :

Table 2: Comparative Properties of Triazine Isomers

Electronic Structure and Aromaticity

This compound’s aromaticity arises from a 6π-electron system, but its resonance energy (~18 kcal/mol) is significantly lower than benzene’s (36 kcal/mol) due to nitrogen’s electronegativity . Computational studies reveal:

- Charge Distribution :

- Molecular Orbital Analysis :

Figure 1: Resonance Structures of this compound

$$

\text{Resonance forms highlight delocalization of π-electrons, stabilizing the ring despite reduced aromaticity.}

$$

Tautomeric Forms and Stability Studies

This compound exhibits limited tautomerism due to the absence of labile protons in its parent structure. However, substituted derivatives can undergo tautomeric shifts:

- Amino-1,2,3-triazines : Tautomerize between amino and imino forms, influenced by solvent polarity .

- Hydroxy-1,2,3-triazines : Exist in equilibrium with keto tautomers, as shown by NMR studies .

Stability studies indicate that this compound is less thermally stable than 1,3,5-triazine, decomposing above 200°C . Computational analyses attribute this to ring strain from adjacent nitrogens and weaker resonance stabilization .

Table 3: Stability Metrics of this compound Derivatives

| Derivative | Decomposition Temp (°C) | Dominant Tautomer |

|---|---|---|

| This compound-4-carboxylate | 220 | Carboxylate |

| 5-Amino-1,2,3-triazine | 180 | Amino |

| 6-Hydroxy-1,2,3-triazine | 190 | Keto |

Structure

3D Structure

Propriétés

IUPAC Name |

triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3/c1-2-4-6-5-3-1/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEUMXHLPRZUAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | TRIAZINE PESTICIDE, LIQUID, POISONOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075308 | |

| Record name | Triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Any of several related compounds or a mixture thereof. A liquid or solid dissolved in a liquid carrier; the carrier is water emulsifiable (Farm Chemicals Handbook p. C145, 1995). Toxic by inhalation, skin absorption and/or ingestion. The primary hazard is the flammability of the carrier. Obtain the technical name of the material from the shipping paper and contact CHEMTREC, 800-424-9300 for specific response information., Triazine pesticide, liquid, poisonous appears as a colorless to tan crystalline solid dissolved in a water-emulsifiable organic carrier. Carrier may burn though may be difficult to ignite. Toxic by inhalation, skin absorption or ingestion., Triazine pesticide, solid, poisonous appears as a colorless to tan solid formulated as a wettable powder. Toxic by inhalation, skin absorption or ingestion. | |

| Record name | TRIAZINE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIAZINE PESTICIDE, LIQUID, POISONOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIAZINE PESTICIDE, SOLID, POISONOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1624 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

12654-97-6, 289-96-3 | |

| Record name | TRIAZINE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIAZINE PESTICIDE, LIQUID, POISONOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIAZINE PESTICIDE, SOLID, POISONOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1624 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012654976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 289-96-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications De Recherche Scientifique

Medicinal Chemistry

1,2,3-Triazines exhibit a broad spectrum of biological activities, making them valuable in drug development. Their derivatives have been shown to possess antibacterial , antifungal , antiviral , and antitumor properties.

Antimicrobial Properties

Recent studies have synthesized hexahydro-1,3,5-triazine derivatives that demonstrate mild antimicrobial effects against both Gram-positive and Gram-negative bacteria. Notably, compound 3g showed potential as an anti-biofilm agent against Staphylococcus aureus . The binding affinity of this compound to glucosamine-6-phosphate synthase was also evaluated through molecular docking studies, indicating its potential as a lead compound for further development .

Antitumor Activity

A systematic review highlighted the antitumor activities of 1,2,3-triazines and their derivatives. These compounds have shown efficacy in inhibiting cancer cell proliferation and are considered promising scaffolds for developing new anticancer drugs . The simple synthesis process enhances their attractiveness for pharmaceutical applications.

Drug Development

The structural diversity of 1,2,3-triazines allows them to be incorporated into various drug formulations. They are integral to the design of new pharmaceuticals due to their ability to interact with biological targets effectively.

Case Study: Anticancer Drugs

Recent advancements in synthesizing 2-arylurea-1,3,5-triazine derivatives have shown pronounced inhibition of the PI3K/mTOR pathway, a critical target in cancer therapy. These compounds exhibit cytotoxic effects against cancer cell lines, underscoring their potential as effective anticancer agents .

Agricultural Applications

In addition to medicinal uses, 1,2,3-triazines are also utilized in agriculture as herbicides and fungicides. Their effectiveness in controlling pests and diseases contributes to improved crop yields.

Case Study: Herbicidal Activity

Research indicates that certain 1,2,3-triazine derivatives can act as effective herbicides by inhibiting specific metabolic pathways in plants. This application is particularly relevant given the increasing demand for sustainable agricultural practices .

Materials Science

The unique chemical properties of 1,2,3-triazines make them suitable for developing advanced materials. They are used in creating polymers and other materials with enhanced thermal stability and mechanical properties.

Synthesis of Functionalized Polymers

The incorporation of this compound units into polymer backbones has been explored to improve material properties. For instance, functionalized triazine-based polymers exhibit increased resistance to heat and chemicals .

Summary Table of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Hexahydro-1,3,5-triazine derivatives show mild activity |

| Antitumor drugs | Effective against cancer cell lines | |

| Agricultural Science | Herbicides | Inhibit plant metabolic pathways |

| Materials Science | Functionalized polymers | Enhanced thermal stability |

Mécanisme D'action

Triazines can be compared with other nitrogen-containing heterocycles:

Pyridines: Contain one nitrogen atom in a six-membered ring.

Diazines: Contain two nitrogen atoms in a six-membered ring.

Triazoles: Contain three nitrogen atoms in a five-membered ring.

Tetrazines: Contain four nitrogen atoms in a six-membered ring.

Uniqueness of Triazines:

Versatility: Triazines are versatile compounds with a wide range of applications in various fields.

Stability: They possess high chemical stability due to their aromatic structure.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Triazine Isomers

- Electronic Reactivity: this compound’s contiguous nitrogen arrangement renders it more electrophilic than 1,2,4- or 1,3,5-triazines. Nitro derivatives are highly reactive, while amino analogs exhibit insensitivity due to electron-donating effects .

- Stability : this compound derivatives require moisture-free storage at low temperatures, whereas 1,3,5-triazines (e.g., CTFs) demonstrate superior thermal/chemical stability .

Anticancer Mechanisms :

- This compound : Condensed derivatives (e.g., benzo[d][1,2,3]triazin-4-yl derivatives) inhibit proliferation in breast, colorectal, and lung cancer cells via EGFR and VEGFR-2 pathways .

- 1,2,4-Triazine : Broader therapeutic scope, targeting Wnt/β-catenin, Hedgehog, and mTOR pathways. Derivatives like 1,2,4-triazine sulfonamides are in clinical trials .

- 1,3,5-Triazine: Known for CDK and histone deacetylase inhibition, with s-triazine-based drugs (e.g., altretamine) clinically used .

Bioconjugation Utility :

- This compound enables cysteine-specific labeling via aldehyde generation, enabling peptide cyclization and dimerization . This contrasts with 1,3,5-triazine’s role in covalent organic frameworks (CTFs) for photocatalysis .

Reactivity Patterns

Nucleophilic Substitution :

Mechanistic Pathways :

- Reactions with amidines proceed via stepwise addition/N₂ elimination/cyclization, differing from classical Diels-Alder pathways .

Activité Biologique

1,2,3-Triazines are a significant class of nitrogen-containing heterocycles that have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological properties, synthesis, and applications of 1,2,3-triazines based on recent research findings.

Overview of Biological Activities

1,2,3-Triazines exhibit a wide range of biological activities, including:

- Antitumor Activity : Various studies have highlighted the antiproliferative effects of 1,2,3-triazines against different cancer cell lines. For instance, compounds derived from 1,2,3-triazines have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

- Antibacterial Properties : Recent investigations indicate that certain 1,2,3-triazine derivatives possess selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Some compounds demonstrated effective inhibition at concentrations as low as 1 µg/mL .

- Antifungal and Antiviral Activities : Research has also pointed to antifungal and antiviral properties of specific triazine derivatives. These compounds have been tested against various pathogenic fungi and viruses, showcasing potential therapeutic applications .

- Analgesic and Anti-inflammatory Effects : Some studies have reported that this compound derivatives exhibit analgesic and anti-inflammatory properties, making them candidates for pain management therapies .

Synthesis of 1,2,3-Triazines

The synthesis of 1,2,3-triazines can be achieved through several methods. Notably:

- Cycloaddition Reactions : The most common synthetic route involves the cycloaddition of azides with alkynes (the Huisgen reaction), which is a well-established method for generating triazine frameworks .

- Cross-Coupling Techniques : Recent advancements include Pd-catalyzed cross-coupling reactions that allow for the formation of diverse triazine derivatives with high yields . This method enhances the ability to modify triazine structures for improved biological activity.

Antitumor Activity

A study published in 2017 explored the synthesis and antitumor activities of various this compound derivatives. The findings indicated that these compounds could inhibit the proliferation of several cancer cell lines effectively. The study emphasized the potential for developing new anticancer agents based on the triazine scaffold .

Antibacterial Efficacy

In a recent investigation into anthraquinone derivatives containing triazine moieties, researchers found significant antibacterial activity against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The study revealed that certain compounds exhibited bactericidal effects at concentrations higher than the minimum inhibitory concentration (MIC), highlighting their potential in treating resistant bacterial infections .

Data Table: Summary of Biological Activities

Q & A

Q. How do the structural differences among triazine isomers (1,2,3-, 1,2,4-, and 1,3,5-triazine) influence their chemical reactivity and research applications?

The three triazine isomers differ in nitrogen atom positioning, leading to distinct electronic and steric properties. While 1,3,5-triazine (symmetrical) is widely used industrially, 1,2,3-triazine (vicinal) is less common but notable for its reactivity in cycloaddition reactions. Its asymmetry allows regioselective modifications, making it valuable in bioorthogonal chemistry and heterocyclic synthesis .

Q. What are the standard synthetic routes for this compound derivatives, and how do they compare to those of other triazine isomers?

Classic methods include thermal rearrangement of 2-azidocyclopropenes and [5+1] cycloadditions with nitrosyl reagents. Recent advances involve regioselective substitutions under mild conditions, such as the conversion of 5-bromo-1,2,3-triazine to 5-aryloxy derivatives via SNAr mechanisms. These methods contrast with 1,3,5-triazine synthesis, which relies on trimerization of cyanogen chloride .

Q. Why is this compound understudied compared to its isomers, and what unique properties warrant further investigation?

Its lower thermodynamic stability and synthetic complexity historically limited exploration. However, its electron-deficient ring enables inverse electron-demand Diels-Alder (IEDDA) reactions, critical for bioorthogonal labeling and drug delivery systems. Substituent effects at C5 (e.g., CO₂Me, SMe) significantly modulate reactivity without compromising regioselectivity .

Advanced Research Questions

Q. How do electron-donating substituents at C5 affect the IEDDA reactivity of 1,2,3-triazines, and what mechanistic insights explain these trends?

Studies show that electron-donating groups (e.g., OMe, SMe) enhance cycloaddition rates by lowering the LUMO energy of the triazine. Computational analyses reveal a shift from concerted to stepwise mechanisms in polar solvents, with amidine nucleophiles attacking the most electrophilic C4 position. This regioselectivity is preserved even with sterically demanding substituents .

Q. What strategies address the instability of this compound derivatives in aqueous or biological environments?

Functionalization with hydrophilic groups (e.g., carboxylates) improves solubility and stability. Encapsulation in nanocarriers or conjugation to biomolecules (e.g., antibodies) also mitigates degradation. Recent work on fungal biosynthesis of 2-azahypoxanthine—a this compound derivative—suggests enzymatic pathways could inspire stable analogs .

Q. How can conflicting data on triazine reaction mechanisms be reconciled, particularly in solvent-dependent systems?

Discrepancies arise from solvent polarity and nucleophile strength. For example, in aprotic solvents, 1,2,3-triazines react via concerted IEDDA, while polar solvents favor stepwise mechanisms with zwitterionic intermediates. Kinetic isotope effects and DFT simulations are critical for validating competing pathways .

Q. What role does regioselectivity play in the functionalization of 1,2,3-triazines for pharmaceutical applications?

Regioselective substitutions at C4 and C6 enable targeted modifications for drug design. For instance, 5-(methylthio)-1,2,3-triazine reacts selectively with enamines to form pyrimidine scaffolds, a key motif in kinase inhibitors. Steric and electronic factors must be balanced to avoid side reactions .

Methodological Considerations

Q. What analytical techniques are essential for characterizing this compound derivatives and verifying reaction outcomes?

- NMR : Distinguishes regioisomers via coupling patterns (e.g., C5 substituents alter H4 and H6 chemical shifts).

- X-ray crystallography : Confirms regioselectivity in cycloadducts, as seen in Boger’s synthesis of dihydrolysergic acid precursors .

- Mass spectrometry : Tracks unstable intermediates in stepwise mechanisms .

Q. How can researchers optimize synthetic yields of 1,2,3-triazines given their sensitivity to reaction conditions?

- Temperature control : Reactions often require sub-ambient temperatures to prevent decomposition.

- Catalyst screening : Palladium or copper catalysts enhance cross-coupling efficiency.

- Protecting groups : Temporarily shield reactive sites during multi-step syntheses .

Emerging Research Directions

Q. What bioorthogonal applications exploit the rapid kinetics of this compound cycloadditions?

Their fast IEDDA reactivity with strained dienophiles (e.g., trans-cyclooctenes) enables real-time imaging of cellular processes. Recent work integrates 1,2,3-triazines into antibody-drug conjugates for tumor-selective delivery .

Q. Can biosynthetic pathways of this compound derivatives in fungi inform sustainable synthesis methods?

The fungal enzyme nitric oxide synthase (NOS) generates reactive nitrogen species (RNS) that catalyze this compound ring formation in 2-azahypoxanthine. Mimicking this pathway could reduce reliance on harsh chemical conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.